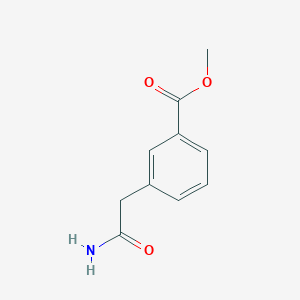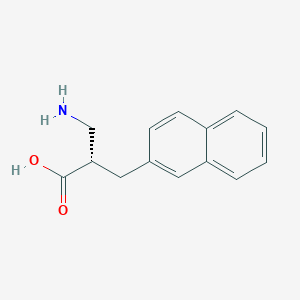![molecular formula C15H11O4- B13993495 4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)
4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where the biphenyl core is substituted with a methyl group and two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the reaction of 4-methylbiphenyl with appropriate reagents to introduce the carboxylate groups. One common method involves the use of Grignard reagents, where 4-methylbiphenyl is reacted with carbon dioxide in the presence of a Grignard reagent to form the carboxylate groups . The reaction conditions usually require low temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: The major product is 4-methylbiphenyl-4,4’-dicarboxylic acid.
Reduction: The major products are the corresponding alcohols.
Substitution: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
Scientific Research Applications
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a model compound for studying the interactions of biphenyl derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Lacks the carboxylate groups, making it less reactive in certain chemical reactions.
4,4’-Dimethylbiphenyl: Contains two methyl groups instead of carboxylate groups, altering its chemical properties.
4,4’-Dicarboxybiphenyl: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
4-Methyl [1,1’-biphenyl]-4,4’-dicarboxylate is unique due to the presence of both a methyl group and carboxylate groups on the biphenyl core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis, research, and industry.
Properties
Molecular Formula |
C15H11O4- |
|---|---|
Molecular Weight |
255.24 g/mol |
IUPAC Name |
4-(4-methoxycarbonylphenyl)benzoate |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(16)17/h2-9H,1H3,(H,16,17)/p-1 |
InChI Key |
LIKHRLCRYVOFEK-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine](/img/structure/B13993417.png)
![3-Benzhydrylbicyclo[2.2.2]octan-2-one](/img/structure/B13993423.png)
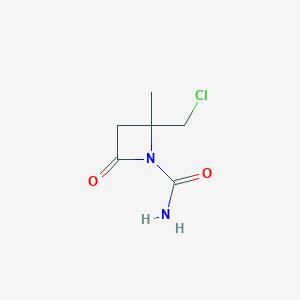
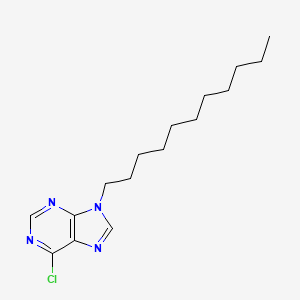
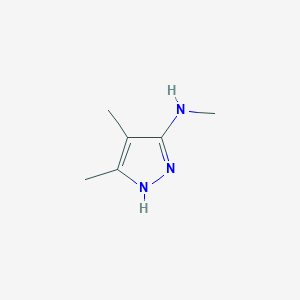
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-sulfamoylbenzamide](/img/structure/B13993475.png)
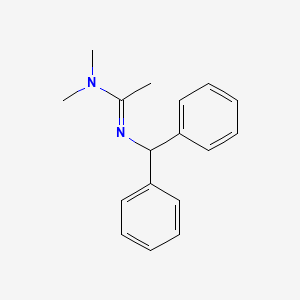
![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![2,6,10-Trihydroxy-4-methoxybenzo[pqr]tetraphene-5,12-dione](/img/structure/B13993493.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
